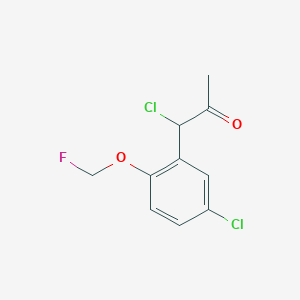

1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one

説明

1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with two chlorine atoms and a fluoromethoxy-phenyl group. The fluoromethoxy group likely enhances electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs .

特性

分子式 |

C10H9Cl2FO2 |

|---|---|

分子量 |

251.08 g/mol |

IUPAC名 |

1-chloro-1-[5-chloro-2-(fluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)8-4-7(11)2-3-9(8)15-5-13/h2-4,10H,5H2,1H3 |

InChIキー |

GFONJIFABZGSMA-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C(C1=C(C=CC(=C1)Cl)OCF)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one typically involves the chlorination of 1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one. This reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

化学反応の分析

Types of Reactions: 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.

Oxidation Reactions: Products include ketones, carboxylic acids, and other oxidized derivatives.

科学的研究の応用

1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoromethoxy groups can influence the compound’s reactivity and binding affinity, leading to specific biochemical effects. The exact pathways and molecular targets may vary depending on the context of its use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

1-Chloro-1-[(4-Methoxyphenyl)Hydrazinylidene]Propan-2-One

- Molecular Formula : C₁₁H₁₂ClN₂O₂

- Crystal System: Monoclinic (space group P2₁/c) with unit cell parameters a = 7.2681 Å, b = 12.361 Å, c = 10.704 Å, β = 101.158°, and Z = 4 .

- Key Features : The hydrazinylidene group introduces planar geometry, with intermolecular N–H⋯O hydrogen bonds forming chains. The methoxy group contributes to electron-donating effects, contrasting with the fluoromethoxy group’s electron-withdrawing nature in the target compound .

Ethyl (Z)-2-Chloro-2-[2-(4-Methoxyphenyl)Hydrazin-1-Ylidene]Acetate

- Molecular Formula : C₁₁H₁₂ClN₂O₃

- Synthesis: Derived from methyl 2-chloro-3-oxobutanoate and substituted diazonium salts, analogous to methods for hydrazonoyl chlorides .

1-(5-Chlorothiophen-2-Yl)-3-Phenylprop-2-En-1-One

Physical and Chemical Properties

生物活性

1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one is a synthetic organic compound with a complex molecular structure characterized by the presence of chloro and fluoromethoxy groups. Its molecular formula is , and it has gained attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

The compound's molecular weight is approximately 269.07 g/mol, with a predicted boiling point of around 322.9 °C and a density of 1.325 g/cm³ . The unique combination of functional groups contributes to its reactivity and potential interactions with biomolecules.

Research indicates that 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one may function as an electrophile, capable of reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to significant changes in the structure and function of these target molecules, influencing various cellular signaling pathways .

Biological Activity

The biological activities associated with this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially altering metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, impacting signal transduction mechanisms.

Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

- Anticancer Activity : Preliminary findings suggest that the compound may exhibit anticancer properties through apoptosis induction and cell cycle arrest in cancer cell lines.

- Anti-inflammatory Effects : It has been suggested that the compound may reduce pro-inflammatory cytokine levels, indicating potential applications in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-Chloropropan-2-one | Simpler analog lacking phenyl and fluoromethoxy groups | Less complex reactivity |

| Chloroacetone | Chlorinated structure similar to 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one | Different applications due to simpler structure |

| 1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one | Contains difluoromethoxy instead of fluoromethoxy | Variations in reactivity due to different halogen substitutions |

This table illustrates how the structural complexity of 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one enhances its potential utility in synthetic chemistry and biological research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。